6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde 6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde
Brand Name: Vulcanchem
CAS No.: 328547-40-6
VCID: VC4504176
InChI: InChI=1S/C12H8ClNOS/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-8H
SMILES: C1=CC(=CC=C1SC2=NC=C(C=C2)C=O)Cl
Molecular Formula: C12H8ClNOS
Molecular Weight: 249.71

6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde

CAS No.: 328547-40-6

Cat. No.: VC4504176

Molecular Formula: C12H8ClNOS

Molecular Weight: 249.71

* For research use only. Not for human or veterinary use.

6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde - 328547-40-6

Specification

CAS No. 328547-40-6
Molecular Formula C12H8ClNOS
Molecular Weight 249.71
IUPAC Name 6-(4-chlorophenyl)sulfanylpyridine-3-carbaldehyde
Standard InChI InChI=1S/C12H8ClNOS/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-8H
Standard InChI Key GDUCSOHYPPLYFQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1SC2=NC=C(C=C2)C=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyridine ring substituted at the 3-position with an aldehyde group and at the 6-position with a 4-chlorophenylsulfanyl moiety. The sulfanyl (–S–) bridge links the pyridine and chlorophenyl groups, while the aldehyde enables nucleophilic addition reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H8ClNOS\text{C}_{12}\text{H}_8\text{ClNOS}
Molecular Weight249.72 g/mol
IUPAC Name6-(4-chlorophenyl)sulfanylpyridine-3-carbaldehyde
SMILESC1=CC(=CC=C1SC2=NC=C(C=C2)C=O)Cl
Topological Polar Surface Area64.1 Ų

The chlorophenyl group enhances lipophilicity (logP=2.38\log P = 2.38), favoring membrane permeability in biological systems . The aldehyde’s electrophilicity facilitates condensation reactions, critical for synthesizing Schiff bases or oximes.

Synthesis and Preparation

Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (≈78°C for ethanol)

  • Catalyst: Pyridine or sodium acetate for oxime formation

Industrial Production Challenges

Scaling up requires optimizing reaction kinetics and purification methods. Continuous flow reactors may improve yield and reduce byproducts, though specific protocols remain undocumented.

Chemical Reactivity and Applications

Reaction Pathways

  • Oxidation: The sulfanyl group oxidizes to sulfonyl (–SO2\text{–SO}_2–) using H2O2\text{H}_2\text{O}_2 or KMnO₄, altering electronic properties .

  • Nucleophilic Addition: Aldehyde reacts with amines to form Schiff bases, useful in coordination chemistry.

  • Substitution: Chlorophenyl group undergoes Ullmann or Buchwald-Hartwig couplings for aryl functionalization .

Industrial and Research Applications

  • Pharmaceutical Intermediates: Serves as a precursor for kinase inhibitors and antimicrobial agents .

  • Material Science: Modifies polymer backbones to enhance thermal stability .

Biological Activity and Mechanisms

Enzyme Inhibition

Structural analogs demonstrate inhibitory effects on alkaline phosphatase and cytochrome P450 enzymes via hydrogen bonding with the aldehyde/oxime group.

Table 2: Biological Activity of Structural Analogs

CompoundTarget EnzymeIC₅₀ (µM)Source
6-(4-Fluorophenyl)sulfanyl analogAlkaline Phosphatase18.2
Oxime derivativeCytochrome P450 3A49.7

Comparison with Structural Analogs

Table 3: Structural and Functional Comparisons

CompoundSubstituentLog PBioactivity
6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde–Cl2.38Enzyme inhibition
6-[(4-Methylphenyl)Sulfanyl]Nicotinaldehyde–CH₃2.95Reduced potency
6-[(4-Fluorophenyl)Sulfanyl]Nicotinaldehyde–F2.15Enhanced solubility

Electron-withdrawing groups (e.g., –Cl) increase electrophilicity, enhancing receptor binding compared to electron-donating groups (–CH₃).

Future Perspectives

  • Green Synthesis: Explore microwave-assisted or solvent-free methods to improve atom economy .

  • Drug Development: Optimize bioavailability via prodrug strategies (e.g., oxime to amine reduction) .

  • Materials Innovation: Incorporate into MOFs for catalytic applications .

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